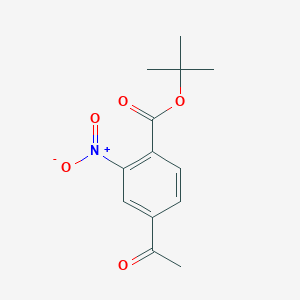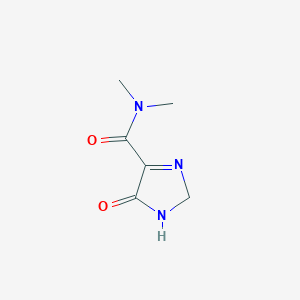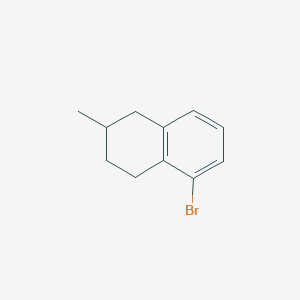
5-Bromo-2-methyl-1,2,3,4-tetrahydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-methyl-1,2,3,4-tetrahydronaphthalene: is an organic compound that belongs to the class of brominated naphthalenes. It is a derivative of 1,2,3,4-tetrahydronaphthalene, which is a partially hydrogenated form of naphthalene. This compound is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 2nd position on the tetrahydronaphthalene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methyl-1,2,3,4-tetrahydronaphthalene typically involves the bromination of 2-methyl-1,2,3,4-tetrahydronaphthalene. The bromination reaction can be carried out using molecular bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The reaction conditions are optimized to achieve high yield and purity. The use of catalysts and advanced reaction setups can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 5-Bromo-2-methyl-1,2,3,4-tetrahydronaphthalene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidation products depending on the reagents and conditions used.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2-methyl-1,2,3,4-tetrahydronaphthalene.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed:
Substitution: Products depend on the nucleophile used, such as 5-hydroxy-2-methyl-1,2,3,4-tetrahydronaphthalene when using hydroxide ions.
Oxidation: Products include various oxidized forms such as carboxylic acids or ketones.
Reduction: The major product is 2-methyl-1,2,3,4-tetrahydronaphthalene.
Aplicaciones Científicas De Investigación
Chemistry: 5-Bromo-2-methyl-1,2,3,4-tetrahydronaphthalene is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and can be used in the preparation of various functionalized naphthalene derivatives .
Biology and Medicine: The compound may be explored for its potential biological activities. Brominated naphthalenes have been studied for their antimicrobial and anticancer properties. Research into the biological effects of this specific compound could reveal new therapeutic applications.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its unique structure makes it valuable for designing materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-methyl-1,2,3,4-tetrahydronaphthalene depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
1,2,3,4-Tetrahydronaphthalene: A non-brominated analog with similar structural features but different reactivity and applications.
5-Bromo-1,2,3,4-tetrahydronaphthalene: Lacks the methyl group at the 2nd position, leading to different chemical properties and uses.
2-Methyl-1,2,3,4-tetrahydronaphthalene:
Uniqueness: 5-Bromo-2-methyl-1,2,3,4-tetrahydronaphthalene is unique due to the presence of both a bromine atom and a methyl group, which confer distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C11H13Br |
|---|---|
Peso molecular |
225.12 g/mol |
Nombre IUPAC |
5-bromo-2-methyl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C11H13Br/c1-8-5-6-10-9(7-8)3-2-4-11(10)12/h2-4,8H,5-7H2,1H3 |
Clave InChI |
AAKARINRFNHLCP-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2=C(C1)C=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


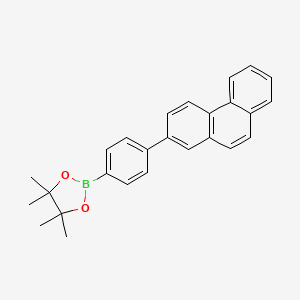

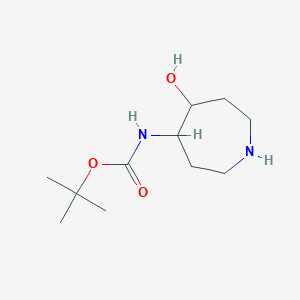

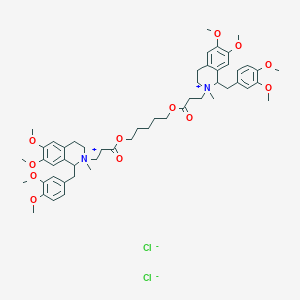
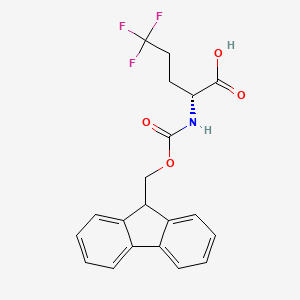
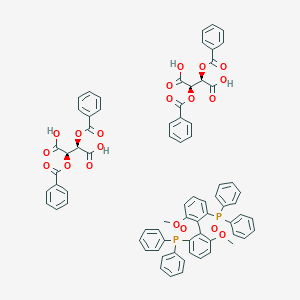
![5-(3-(Trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-c]quinazolin-3-amine](/img/structure/B12824197.png)
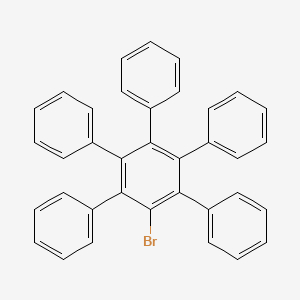

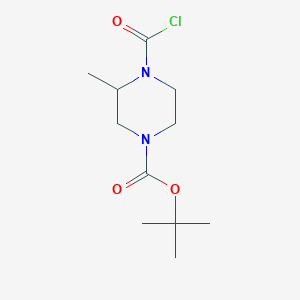
![ethane;[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B12824237.png)
